molecular formula C13H14O2 B14370773 (3-{[(Prop-2-en-1-yl)oxy]methoxy}prop-1-yn-1-yl)benzene CAS No. 90332-01-7

(3-{[(Prop-2-en-1-yl)oxy]methoxy}prop-1-yn-1-yl)benzene

Cat. No.: B14370773
CAS No.: 90332-01-7
M. Wt: 202.25 g/mol
InChI Key: RPOIDDNKOHAGHZ-UHFFFAOYSA-N
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Description

(3-{[(Prop-2-en-1-yl)oxy]methoxy}prop-1-yn-1-yl)benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a prop-1-yn-1-yl group and a prop-2-en-1-yl group connected via an oxygen bridge. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-{[(Prop-2-en-1-yl)oxy]methoxy}prop-1-yn-1-yl)benzene typically involves the reaction of a benzene derivative with appropriate alkynyl and allyl reagents. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, to introduce the prop-1-yn-1-yl group. The prop-2-en-1-yl group can be introduced via an etherification reaction using an allyl halide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-{[(Prop-2-en-1-yl)oxy]methoxy}prop-1-yn-1-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the ether linkages.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde derivatives, while reduction can produce fully saturated hydrocarbons.

Scientific Research Applications

(3-{[(Prop-2-en-1-yl)oxy]methoxy}prop-1-yn-1-yl)benzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes and alkenes.

    Industry: It is used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism by which (3-{[(Prop-2-en-1-yl)oxy]methoxy}prop-1-yn-1-yl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s alkyne and alkene groups can participate in various biochemical reactions, potentially inhibiting or activating specific pathways. For example, it may act as a substrate for enzymes that catalyze the addition or removal of functional groups.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: This compound has a similar structure but lacks the prop-2-en-1-yl group.

    Prop-2-yn-1-ylbenzene: Similar but without the ether linkage.

    4-(Prop-2-yn-1-yloxy)benzonitrile: Contains a nitrile group instead of the prop-2-en-1-yl group.

Uniqueness

(3-{[(Prop-2-en-1-yl)oxy]methoxy}prop-1-yn-1-yl)benzene is unique due to its combination of alkyne, alkene, and ether functionalities, which provide a diverse range of reactivity and potential applications. This makes it a valuable compound for research and industrial purposes.

Properties

CAS No.

90332-01-7

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

3-(prop-2-enoxymethoxy)prop-1-ynylbenzene

InChI

InChI=1S/C13H14O2/c1-2-10-14-12-15-11-6-9-13-7-4-3-5-8-13/h2-5,7-8H,1,10-12H2

InChI Key

RPOIDDNKOHAGHZ-UHFFFAOYSA-N

Canonical SMILES

C=CCOCOCC#CC1=CC=CC=C1

Origin of Product

United States

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